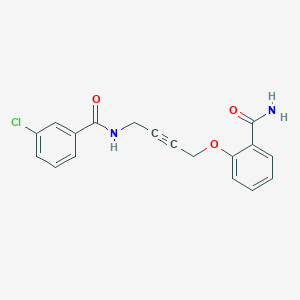
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-3-chlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-3-chlorobenzamide is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is also known by the name T0070907 and has been shown to have a variety of effects on biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Gastrokinetic Activity
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-3-chlorobenzamide analogs demonstrate significant potential in gastrokinetic activity, surpassing established medications like cisapride without exhibiting dopamine D2 receptor antagonistic activity. This characteristic makes them promising candidates for treating gastrointestinal motility disorders, providing an alternative mechanism of action that avoids the side effects associated with dopamine antagonism (Kato et al., 1992).
Herbicidal Activity
The structure of N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-3-chlorobenzamide is similar to that of compounds with herbicidal properties. Derivatives like N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide have been identified as effective herbicides for annual and perennial grasses, offering potential utility in forage legumes, certain turf grasses, and cultivated crops. This suggests a possible exploration of N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-3-chlorobenzamide derivatives for agricultural applications (Viste et al., 1970).
Antimicrobial Activity
Derivatives containing the N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-3-chlorobenzamide moiety have shown promise in antimicrobial activity. For instance, compounds synthesized from similar structures have exhibited significant antimicrobial effects against Staphylococcus aureus and Mycobacterium luteum, with certain derivatives also showing antifungal activity against Candida tenuis and Aspergillus niger. This indicates the potential of N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-3-chlorobenzamide derivatives in developing new antimicrobial agents (Mickevičienė et al., 2015).
Anticancer Properties
Exploration into the anticancer properties of related compounds has revealed the potential of N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-3-chlorobenzamide derivatives. Studies have shown that similar compounds can induce apoptosis in cancer cells through enhanced generation of reactive oxygen species, cytochrome c release, and activation of caspase-3, suggesting a mechanism that could be exploited for cancer treatment (Suzuki et al., 1999).
Eigenschaften
IUPAC Name |
2-[4-[(3-chlorobenzoyl)amino]but-2-ynoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c19-14-7-5-6-13(12-14)18(23)21-10-3-4-11-24-16-9-2-1-8-15(16)17(20)22/h1-2,5-9,12H,10-11H2,(H2,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNZFVQGVMXVBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OCC#CCNC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

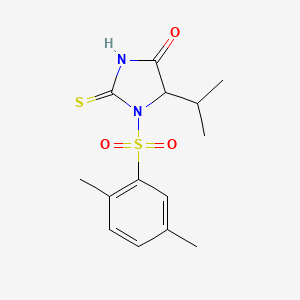

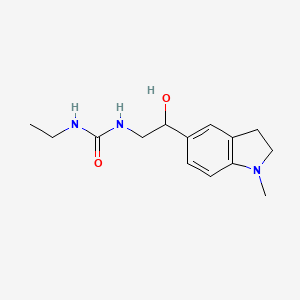
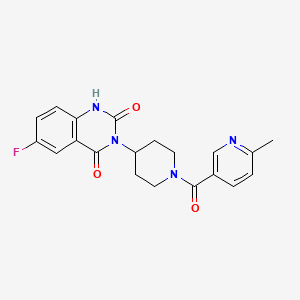
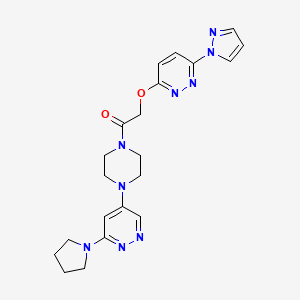
![[(6,6-Dimethylbicyclo[3.1.1]hept-2-yl)methyl]amine](/img/structure/B2981424.png)
![4-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-2-pyrrolidinone](/img/structure/B2981425.png)
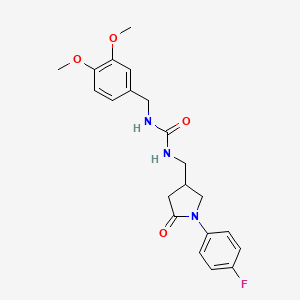
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2981428.png)
![4-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-(2-fluorophenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2981429.png)
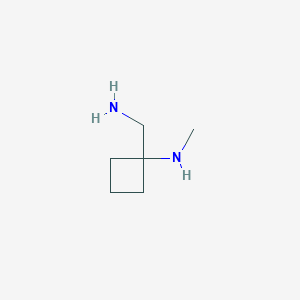
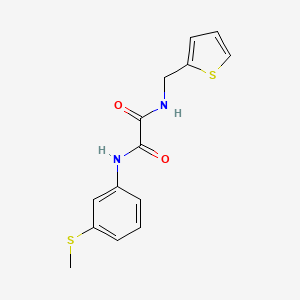
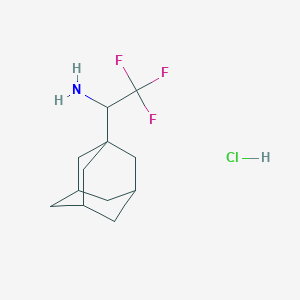
![N-cyclohexyl-2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2981435.png)